N-butyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
Description
Properties
IUPAC Name |
N-butyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2S/c1-2-3-14-26-21(30)13-12-20-23(31)29-22(27-20)17-9-5-7-11-19(17)28-24(29)32-15-16-8-4-6-10-18(16)25/h4-11,20H,2-3,12-15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCTWBNGIHASED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide typically involves multiple steps, including the formation of the imidazoquinazolinone core and the introduction of the fluorophenyl and butyl groups. Common synthetic routes may involve:
Formation of the Imidazoquinazolinone Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Butyl Chain: This step may involve alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-butyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide. For instance, derivatives containing the quinazoline scaffold have shown selective antiproliferative activity against various cancer cell lines including HCT-116 and MCF-7. These compounds exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells while sparing normal cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial properties. Similar quinazoline derivatives have been tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting microbial growth. The introduction of electron-withdrawing groups has been correlated with enhanced antibacterial activity, making this compound an attractive candidate for further investigation in antimicrobial therapy .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Cancer Treatment : Its ability to selectively target cancer cells positions it as a candidate for developing new anticancer drugs.
- Infectious Diseases : With its antimicrobial properties, it could be explored as a treatment option for resistant bacterial infections.
- Inflammatory Conditions : The compound may also exhibit anti-inflammatory properties similar to other quinazoline derivatives, warranting further exploration in inflammatory disease models.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
- A study on methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates reported significant anticancer activity against human cancer cell lines, suggesting that modifications in the side chains can enhance bioactivity .
- Research on new quinazolin derivatives demonstrated their efficacy against various bacteria and fungi, indicating a broad spectrum of antimicrobial activity that could be leveraged for drug development .
Mechanism of Action
The mechanism of action of N-butyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and imidazoquinazolinone core play crucial roles in its activity, potentially interacting with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Key Structural Analogs
The compound 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide () shares the imidazo[1,2-c]quinazolin-3-one core but differs in substituents:
- Sulfanyl Group Modification: Replaces the 2-fluorophenylmethyl with a 2-(3,4-dimethoxyphenyl)ethylamino-2-oxoethyl chain.
- Propanamide Side Chain : Substitutes N-butyl with N-(2-furylmethyl), introducing a heteroaromatic furan group.
Structural and Functional Implications
Bioactivity and Target Profiling
highlights that compounds with structural similarities cluster into groups with correlated bioactivity profiles and protein target interactions. For example:
- The target compound’s 2-fluorophenylmethylsulfanyl group may favor interactions with hydrophobic pockets in kinases (e.g., EGFR or VEGFR), as fluorine is a common bioisostere for improving binding affinity .
- The analog’s dimethoxyphenyl substituent could shift activity toward targets requiring polar interactions, such as serotonin receptors or cytochrome P450 enzymes, due to its electron-rich aromatic system .
Broader Context of Sulfanyl- and Amide-Containing Compounds
While lists pesticide chemicals (e.g., flumetsulam, oxadixyl) with sulfonamide or acetamide groups, these differ fundamentally from the target compound’s imidazo[1,2-c]quinazolin core. However, the sulfanyl and amide functionalities are critical across drug classes:
- Sulfanyl Groups : Enhance redox activity and metal chelation (e.g., in antithyroid drugs).
- Amide Bonds : Improve metabolic stability compared to esters, as seen in protease inhibitors .
Research Findings and Implications
- Structural Clustering Predicts Bioactivity: Hierarchical clustering () indicates that minor substituent changes significantly alter bioactivity. For instance, replacing fluorophenyl with dimethoxyphenyl may shift the compound from anticancer to anti-inflammatory applications .
- Side Chain Optimization : The N-butyl group in the target compound likely extends half-life but may require formulation aids to mitigate solubility issues, whereas the furylmethyl analog’s polarity could reduce bioavailability .
Biological Activity
N-butyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a synthetic compound belonging to the imidazoquinazoline class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 481.6 g/mol. The presence of the imidazoquinazoline core and the fluorophenyl group are significant for its interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. It is hypothesized to inhibit certain cellular pathways by binding to active sites on target proteins, thereby affecting their function. The exact molecular targets are still under investigation; however, preliminary studies suggest involvement in:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cell signaling modulation : It could interfere with signaling cascades that regulate cell proliferation and apoptosis.
Antidiabetic Activity
Recent studies have highlighted the potential of imidazoquinazoline derivatives as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate metabolism. The compound's analogs have demonstrated promising inhibitory activity against α-glucosidase, with IC50 values significantly lower than those of standard drugs like acarbose. For instance, some derivatives exhibited IC50 values ranging from 12.44 μM to 308.33 μM compared to acarbose's 750 μM .
Anticancer Activity
Imidazoquinazoline derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways. In vitro studies have shown that certain derivatives can inhibit cell growth in various cancer cell lines, suggesting their potential as anticancer agents.
Case Study 1: α-Glucosidase Inhibition
A series of substituted imidazoquinazolines were synthesized and evaluated for their α-glucosidase inhibitory activity. The results indicated that compounds with electron-donating substituents exhibited enhanced potency compared to those with electron-withdrawing groups. This study emphasizes the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Evaluation
In a study evaluating the anticancer effects of imidazoquinazoline derivatives, several compounds were tested against human cancer cell lines. Notably, one derivative showed a significant reduction in cell viability at low concentrations, indicating strong anticancer potential. The study concluded that further exploration into the structure-activity relationship (SAR) could lead to the development of effective anticancer therapies .
Table 1: Inhibitory Activity of Imidazoquinazoline Derivatives
| Compound ID | Structure | IC50 (μM) | Target Enzyme |
|---|---|---|---|
| 6a | - | 12.44 | α-Glucosidase |
| 11j | - | 150.00 | α-Glucosidase |
| I-8 | - | <10 | RET Kinase |
Table 2: Anticancer Activity Against Various Cell Lines
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 | 20 | Apoptosis induction |
| Derivative B | A549 | 15 | Cell cycle arrest |
| Derivative C | HeLa | <5 | Inhibition of proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
